arabidopside A -

arabidopside A

Catalog Number: EVT-1592142
CAS Number:
Molecular Formula: C43H66O12
Molecular Weight: 775 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arabidopside A is an arabidopside in which the glyceride moiety is acylated by cis-12-oxophytodienoyl and cis-dinor-oxyphytodienoyl groups at positions 1 and 2, respectively, and in which the carbohydrate moiety is a beta-D-galactopyranosyl group. The cyclopentenone moiety of both acyl groups is cis-disubstituted. It is an arabidopside, a beta-D-galactoside, a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol and a diester.
Source

Arabidopside A is predominantly sourced from Arabidopsis thaliana, a widely studied model organism in plant biology. This compound has been identified in various tissues of the plant, particularly in the leaves and flowers, where it may contribute to the plant's defense against biotic stressors.

Classification

Arabidopside A is classified as a phenolic glycoside. Phenolic compounds are known for their antioxidant properties and play crucial roles in plant physiology, including growth regulation and stress response.

Synthesis Analysis

Methods

The synthesis of Arabidopside A can occur through various biosynthetic pathways involving phenylpropanoid metabolism. The key steps typically include:

  1. Phenylalanine Ammonia-Lyase Activity: This enzyme catalyzes the conversion of phenylalanine to cinnamic acid, a precursor for many phenolic compounds.
  2. Cinnamate-4-Hydroxylase: This enzyme further hydroxylates cinnamic acid to produce p-coumaric acid.
  3. Glycosylation: The final step involves the attachment of sugar moieties to the phenolic backbone, often facilitated by glycosyltransferases.

Technical details regarding these enzymatic processes include the specific conditions required for enzyme activity, such as pH and temperature, which can vary depending on the plant tissue type and developmental stage.

Molecular Structure Analysis

Structure

The molecular structure of Arabidopside A consists of a phenolic core linked to a sugar unit. The specific arrangement of hydroxyl groups and glycosidic linkages contributes to its biological activity and solubility.

Data

  • Molecular Formula: C15_{15}H18_{18}O9_{9}
  • Molecular Weight: Approximately 342.30 g/mol
  • Structural Features: Contains multiple hydroxyl groups that confer its antioxidant properties.
Chemical Reactions Analysis

Reactions

Arabidopside A can undergo several chemical reactions typical of phenolic compounds, including:

  1. Oxidation: Can be oxidized to form quinones, which may participate in further reactions leading to polymerization or interaction with proteins.
  2. Hydrolysis: Under acidic or enzymatic conditions, Arabidopside A may hydrolyze to release its sugar component and free phenolic aglycone.
  3. Esterification: Can react with various acids to form esters, altering its solubility and reactivity.

Technical details regarding these reactions include optimal conditions (e.g., temperature, catalysts) necessary for each reaction pathway.

Mechanism of Action

Process

The mechanism of action of Arabidopside A primarily involves its role in plant defense. It acts as an antioxidant by scavenging free radicals, thereby protecting cellular components from oxidative damage. Additionally, it may deter herbivory by imparting bitter flavors or toxic effects on feeding insects.

Data

Research has indicated that Arabidopside A can modulate signaling pathways associated with stress responses in plants, enhancing resistance against pathogens and pests.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stable under neutral pH but can degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts readily with oxidizing agents due to the presence of hydroxyl groups.

Relevant data includes spectroscopic analyses (NMR, UV-Vis) that confirm its structural integrity under various conditions.

Applications

Scientific Uses

Arabidopside A has several applications in scientific research:

  1. Plant Defense Studies: Used to investigate mechanisms of plant resistance against herbivores and pathogens.
  2. Phytochemistry Research: Serves as a model compound for studying phenolic glycosides' biosynthesis and metabolism.
  3. Antioxidant Studies: Investigated for potential health benefits due to its antioxidant properties, which may have implications in human health research.
Biosynthetic Pathways and Genetic Regulation

Enzymatic Machinery in Arabidopside A Synthesis

The biosynthesis of arabidopside A proceeds through a multistep enzymatic cascade localized predominantly in chloroplasts and peroxisomes, integrating pathways of lipid metabolism and oxylipin signaling:

  • Lipid Hydrolysis & Initial Oxidation:
  • Phospholipase A1 (PLA1) and galactolipase enzymes (DAD1, DONGLE) liberate α-linolenic acid (18:3) or hexadecatrienoic acid (16:3) from chloroplast membrane lipids, particularly MGDG.
  • Lipoxygenases (LOXs), notably 9-LOX (LOX1) and 13-LOX (LOX2/LOX6), catalyze the regio- and stereospecific dioxygenation of free polyunsaturated fatty acids (PUFAs) at C-9 or C-13, forming fatty acid hydroperoxides (9- or 13-HPOT/HPHT). These enzymes utilize non-heme iron centers and are activated by membrane perturbation during stress.
  • Cyclization & OPDA Formation:
  • Allene Oxide Synthase (AOS), a cytochrome P450 enzyme (CYP74A), converts 13-HPOT specifically into the unstable epoxide 12,13-epoxy-octadecatrienoic acid (12,13-EOT).
  • Allene Oxide Cyclase (AOC) rapidly cyclizes 12,13-EOT into the enantiomerically pure (+)-cis-12-oxo-phytodienoic acid [(+)-cis-OPDA]. AOC is crucial for establishing the correct stereochemistry (9S,13S) essential for biological activity and downstream metabolism.
  • Arabidopside Assembly:
  • OPDA is esterified back onto the glycerol backbone of monogalactosyldiacylglycerol (MGDG). This step involves specific acyltransferases or utilizes the native MGDG pool where OPDA is formed in situ without prior hydrolysis (the "glycerolipid route"). Enzymes like DEFECTIVE IN ANTHER DEHISCENCE 1 (DAD1), a chloroplast lipase, may facilitate this integration.
  • Cytochrome P450 enzymes (e.g., CYP94C1) may further oxidize OPDA moieties before or after esterification, contributing to structural diversity within the arabidopside family (A-E).
  • Glycosyltransferases are responsible for attaching the galactose headgroup to the diacylglycerol backbone, forming the core MGDG structure that becomes modified with OPDA.

Table 1: Key Enzymes in Arabidopside A Biosynthesis

EnzymeGene(s) (Arabidopsis)Function in PathwaySubcellular Localization
9-Lipoxygenase (9-LOX)LOX1, LOX5Dioxygenation of α-linolenic acid at C9 → 9-HPOTCytosol/Chloroplast
13-Lipoxygenase (13-LOX)LOX2, LOX3, LOX4, LOX6Dioxygenation of α-linolenic acid at C13 → 13-HPOTChloroplast
Allene Oxide Synthase (AOS)CYP74A, CYP74B, CYP74CDehydration of 13-HPOT → 12,13-Epoxyoctadecatrienoic acid (12,13-EOT)Chloroplast
Allene Oxide Cyclase (AOC)AOC1, AOC2, AOC3, AOC4Cyclization of 12,13-EOT → (+)-cis-12-oxo-phytodienoic acid (OPDA)Chloroplast
Phospholipase A1 / GalactolipaseDAD1, DGL1, PLA-Iγ1/2/3Release of α-linolenic acid from membrane lipids (incl. MGDG)Chloroplast
Cytochrome P450 (Oxidation)CYP94C1, othersFurther oxidation of OPDA moieties (e.g., ω-oxidation)Endoplasmic Reticulum?
(Putative) AcyltransferaseUnknown specific genesEsterification of OPDA onto MGDG glycerol backboneChloroplast?
MGDG SynthaseMGD1, MGD2, MGD3Synthesis of the core MGDG lipid substrateChloroplast Envelope

Transcriptional Networks Governing Biosynthetic Gene Clusters

The expression of genes encoding the enzymatic machinery for arabidopside A biosynthesis is orchestrated by a complex transcriptional regulatory network responsive to developmental cues and environmental stressors. Key transcription factor (TF) families integrate these signals:

  • Jasmonate Signaling Core:
  • MYC2, MYC3, MYC4: Basic Helix-Loop-Helix (bHLH) TFs acting as master regulators downstream of the jasmonate receptor CORONATINE INSENSITIVE 1 (COI1). Upon JA-Ile perception, JAZ repressors are degraded, releasing MYC TFs to activate transcription of numerous JA-responsive genes, including LOX2, AOS, AOC, and OPR3. This creates a positive feedback loop amplifying oxylipin and arabidopside production under stress (e.g., wounding, herbivory).
  • ORCA3 (Octadecanoid-derivative Responsive Catharanthus AP2-domain 3): Although originally characterized in periwinkle, AP2/ERF-domain TFs like ERF109 in Arabidopsis play analogous roles, binding JA-responsive elements (JREs/G-boxes) in promoters of genes like AOC.
  • Developmental Regulators:
  • LEAFY COTYLEDON (LEC) factors: LEC1 (a CCAAT-box binding HAP3 subunit) and LEC2 (a B3-domain TF) are master regulators of seed maturation, including the accumulation of storage lipids and protective compounds. They directly activate genes involved in fatty acid metabolism and potentially oxylipin biosynthesis pathways contributing to arabidopside precursors. ABI3 (another B3 domain TF) interacts genetically with LEC factors.
  • ABI4 & ABI5: Abscisic Acid Insensitive TFs involved in ABA signaling during seed development and stress responses. ABI4, an APETALA2 (AP2)-domain TF, can bind cis-elements in promoters of stress-responsive genes, potentially influencing arabidopside-related genes under abiotic stress or ABA crosstalk.
  • Stress-Responsive Hubs:
  • WRKY Transcription Factors: WRKY TFs (e.g., WRKY18, WRKY40, WRKY33, WRKY53) are pivotal in integrating responses to biotic (pathogens) and abiotic (drought, salinity) stresses. WRKY33, activated by MAP kinase cascades during pathogen attack, directly binds W-boxes in promoters of PAD3 (in camalexin synthesis) and likely influences genes in the oxylipin pathway (e.g., LOX genes), indirectly promoting arabidopside accumulation.
  • NAC Transcription Factors: TFs like ANAC019, ANAC055, and ANAC072 (RD26) are strongly induced by drought, high salinity, and JA. They regulate senescence and stress tolerance pathways and may bind to promoters of genes encoding enzymes in the oxylipin pathway upstream of arabidopside synthesis.

Table 2: Key Transcription Factors Regulating Arabidopside Pathway Genes

Transcription FactorFamilyPrimary Inducers/SignalsTarget Genes/PathwaysRole in Arabidopside Regulation
MYC2, MYC3, MYC4bHLHJA-Ile, Wounding, HerbivoryLOX2, AOS, AOC, OPR3, VSP2Master activators; Core JA signaling; Direct binding
ERF109 (ORCA-like)AP2/ERFJA, Ethylene, WoundingAOC1, ERF109 (autoregulation)Direct activation via GCC-boxes
WRKY33WRKYPathogens (Necrotrophs), SA, JAPAD3, CYP71A13, LOX genes?Biotic stress response; Indirect/direct activation
WRKY53WRKYSenescence, H₂O₂, PathogensSAGs, LOX2?Senescence-associated stress response
LEC1CCAAT-HAP3 (NF-Y)Developmental (Seed Maturation)Fatty acid biosynthetic genes, OleosinsDevelopmental control; Precursor supply
LEC2, ABI3B3Developmental (Seed Maturation), ABAStorage protein genes, Oleosins, FAD3?Developmental control; Precursor supply
ABI4AP2ABA, Sugar, StressAtEm1, RAB18, Lipid-related genes?Stress/ABA crosstalk; Potential regulation
ANAC019/055/072NACDrought, Salt, JA, SenescenceERD1, SAGs, LOX genes?Abiotic stress response; Potential regulation

These TFs often function combinatorially. For instance, MYC2 and ERF109 may co-activate AOC expression during wounding. WRKY33 and MYC2 synergize to boost defense responses against necrotrophic pathogens, potentially amplifying oxylipin production and arabidopside formation. Furthermore, LEC1/LEC2/ABI3 form a complex network during seed development, potentially priming the expression of lipid modification enzymes necessary for arabidopside synthesis upon subsequent stress exposure in seedlings [7] [10].

Epigenetic Modulation of Pathway Activity

Beyond transcriptional control, the biosynthesis of arabidopside A is subject to epigenetic regulation, allowing for dynamic and potentially heritable adjustments of pathway activity in response to environmental experiences:

  • Histone Modifications:
  • Activating Marks (H3K4me3, H3K9ac, H3K27ac): Stress perception, particularly JA signaling and pathogen attack, triggers the recruitment of histone acetyltransferases (HATs) like HAC1 and histone methyltransferases (HMTs) like ATX1 (H3K4me3) to promoters of key biosynthetic genes (LOX2, AOS, AOC). This leads to chromatin relaxation, facilitating TF binding (e.g., MYC2, WRKY33) and transcriptional activation. For example, herbivory or mechanical wounding induces rapid H3 acetylation at the LOX2 locus.
  • Repressive Marks (H3K27me3): Polycomb Repressive Complex 2 (PRC2) mediates the deposition of H3K27me3, a mark associated with facultative heterochromatin and gene silencing. Genes involved in developmental processes or those needing tight repression under non-inducing conditions (e.g., some LOX isoforms or AOC genes in unstressed leaves) may be silenced by H3K27me3. The removal of this mark by histone demethylases (e.g., REF6/JMJ12) is crucial for stress-induced gene activation. During seed development and maturation, PRC2-mediated H3K27me3 deposition helps silence vegetative growth genes; its dynamics may also influence the priming of defense genes like those in the arabidopside pathway.
  • DNA Methylation:
  • Changes in CG and CHH DNA methylation patterns have been observed genome-wide in response to biotic stress. While less directly implicated in the rapid induction of core oxylipin genes, DNA methylation might play a role in the long-term silencing or transgenerational memory of defense responses. For instance, hypomethylation of specific genomic regions, potentially including regulatory elements of stress-responsive genes or transposable elements near arabidopside-related loci, could occur after repeated stress exposure, leading to a primed state with faster or stronger gene induction upon subsequent challenge.
  • Chromatin Remodeling:
  • ATP-dependent chromatin remodeling complexes (e.g., SWI/SNF) alter nucleosome positioning and density. These complexes can be recruited to stress-responsive promoters by sequence-specific TFs or histone modifications. Remodeling activity facilitates the accessibility of the transcriptional machinery to promoters and enhancers of arabidopside biosynthetic genes, acting synergistically with histone modifications.

Table 3: Epigenetic Mechanisms Regulating Arabidopside Biosynthesis

Epigenetic MechanismKey Enzymes/ComplexesEffect on Chromatin StateImpact on Arabidopside GenesInducing Stimuli
Histone H3 Acetylation (H3K9ac, H3K27ac)HAC1, HAG1 (GNAT), HAM1/2 (MYST)Chromatin relaxation → ActivationRapid induction of LOX2, AOS, AOCJA, Wounding, Pathogens
Histone H3K4 Trimethylation (H3K4me3)ATX1, ATX2 (Trithorax-group)Promotes open chromatin → ActivationTranscriptional activation of biosynthetic genesStress (Biotic/Abiotic), JA
Histone H3K27 Trimethylation (H3K27me3)PRC2 (CLF, SWN, MEA, FIE, MSI1)Chromatin compaction → RepressionSilencing in non-stressed tissues; Developmental controlDevelopmental cues; Antagonized by stress
Histone Demethylation (H3K27me3 removal)REF6/JMJ12, ELF6/JMJ11 (KDM)Removal of repression → ActivationDe-repression/priming of defense genesStress signals antagonizing PRC2
ATP-dependent Chromatin RemodelingSWI/SNF complexes (e.g., SWI3C, BSH)Nucleosome sliding/ejection → AccessibilityFacilitates TF binding to promoters/enhancersIntegrated stress signaling
DNA Methylation DynamicsMET1, CMT3, DRM2; ROS1, DML demethylasesGene silencing (CG/CHG); Variable (CHH)Potential long-term silencing/priming; Transposon control near genesChronic stress?; Transgenerational effects

The interplay between transcription factors and epigenetic modifiers creates a regulatory feedback loop. For example, MYC2 can recruit HATs to its target promoters, enhancing their acetylation and further stabilizing its own binding. Conversely, stress-induced removal of repressive marks like H3K27me3 by demethylases allows access for activators like MYC2 or WRKYs. This layered regulation ensures that arabidopside A production is precisely tuned to the plant's physiological state and environmental history, balancing defense needs with resource allocation and growth [6] [10].

Properties

Product Name

arabidopside A

IUPAC Name

[(2S)-2-[6-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoyloxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoate

Molecular Formula

C43H66O12

Molecular Weight

775 g/mol

InChI

InChI=1S/C43H66O12/c1-3-5-11-19-33-30(23-25-35(33)45)17-13-8-7-9-15-21-38(47)52-28-32(29-53-43-42(51)41(50)40(49)37(27-44)55-43)54-39(48)22-16-10-14-18-31-24-26-36(46)34(31)20-12-6-4-2/h5-6,11-12,23-26,30-34,37,40-44,49-51H,3-4,7-10,13-22,27-29H2,1-2H3/b11-5-,12-6-/t30?,31?,32-,33?,34?,37-,40+,41+,42-,43-/m1/s1

InChI Key

FXAOGBMUKJMRHB-GHTRPZKCSA-N

Synonyms

arabidopside A

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCC3C=CC(=O)C3CC=CCC

Isomeric SMILES

CC/C=C\CC1C(C=CC1=O)CCCCCCCC(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCC3C=CC(=O)C3C/C=C\CC

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